molecular formula C14H14ClN3O2 B2801452 1-[(2-Chlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1170564-20-1

1-[(2-Chlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2801452
CAS No.: 1170564-20-1
M. Wt: 291.74
InChI Key: QARTZDWRPCZOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 2-chlorophenyl group could be introduced using a Friedel-Crafts alkylation, the 3-methyl-1,2,4-oxadiazol-5-yl group could be formed via a cyclization reaction, and the pyrrolidin-2-one group could be synthesized using a Michael addition followed by cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2-chlorophenyl group is a benzene ring with a chlorine atom attached, which is likely to be planar. The 3-methyl-1,2,4-oxadiazol-5-yl group is a five-membered ring containing three different elements (carbon, nitrogen, and oxygen), which could introduce some interesting electronic properties. The pyrrolidin-2-one group is a five-membered ring containing a nitrogen atom and a carbonyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atom on the 2-chlorophenyl group could be substituted with another group in a nucleophilic aromatic substitution reaction. The 3-methyl-1,2,4-oxadiazol-5-yl group could potentially participate in reactions involving the nitrogen or oxygen atoms. The carbonyl group in the pyrrolidin-2-one ring could undergo reactions such as nucleophilic addition or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar carbonyl group and the potentially aromatic 1,2,4-oxadiazole ring could influence its solubility in different solvents. The compound is likely to have a relatively high molecular weight due to the presence of several ring structures .

Future Directions

The compound “1-[(2-Chlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one” could be of interest for further study, given the known biological activities of compounds containing similar functional groups. Future research could explore its potential biological activities, its mechanism of action, and its physical and chemical properties .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-9-16-14(20-17-9)11-6-13(19)18(8-11)7-10-4-2-3-5-12(10)15/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARTZDWRPCZOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.